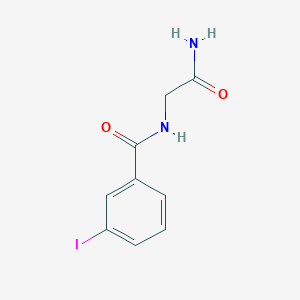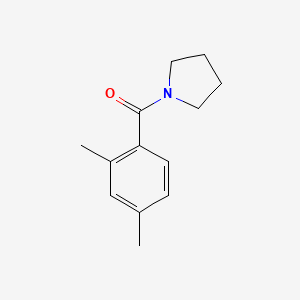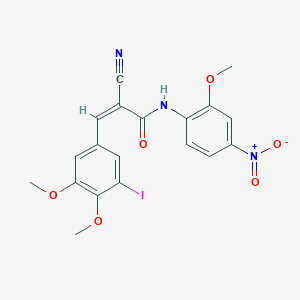![molecular formula C17H21N3O2 B7644949 1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea](/img/structure/B7644949.png)
1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea, also known as MPMPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMPU belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases. This compound also acts as an antioxidant and protects cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, lower blood glucose levels, and decrease blood pressure. This compound has also been found to induce cell death in cancer cells and protect neurons from oxidative stress.
実験室実験の利点と制限
1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. This compound is also soluble in various solvents, making it easy to use in experiments. However, this compound has some limitations for lab experiments. It is not very selective and can exhibit off-target effects. This compound can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea. One direction is to study its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its potential as an anti-cancer agent. Further research is also needed to understand the mechanism of action of this compound and its potential side effects. Additionally, the development of more selective this compound derivatives could improve its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand the therapeutic potential of this compound and its limitations.
合成法
The synthesis of 1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea involves the reaction between 4-(4-methyl-2-pyridyl)-2-butanol and 4-isocyanatophenyl 2-methylpropyl ether. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified through chromatographic techniques to obtain pure this compound.
科学的研究の応用
1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-hypertensive properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[4-(2-methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(2)11-22-15-6-4-14(5-7-15)19-17(21)20-16-10-13(3)8-9-18-16/h4-10,12H,11H2,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLRPWRDBRMCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-4-[(4-fluorophenyl)methylidene]-N-[2-(2-methoxyethylamino)-2-oxoethyl]-2,3-dihydro-1H-acridine-9-carboxamide](/img/structure/B7644875.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7644883.png)
![[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl] 4-ethoxybenzoate](/img/structure/B7644891.png)


![N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644910.png)
![N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644912.png)
![(3E)-3-[(2,4-dichlorophenyl)methylidene]-5-fluoro-1H-indol-2-one](/img/structure/B7644916.png)


![(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B7644925.png)
![2-[[3-[Methyl(phenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7644929.png)
![5-[[4-Benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7644957.png)
![1-Morpholin-4-yl-2-[5-[2-(2-phenylethylamino)-1,3-thiazol-4-yl]thiophen-2-yl]ethanone](/img/structure/B7644971.png)